1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one

Catalog No.
S1531490
CAS No.
99614-64-9
M.F
C14H13NO
M. Wt
211.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazo...

CAS Number

99614-64-9

Product Name

1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one

IUPAC Name

9-methyl-3-methylidene-1,2-dihydrocarbazol-4-one

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C14H13NO/c1-9-7-8-12-13(14(9)16)10-5-3-4-6-11(10)15(12)2/h3-6H,1,7-8H2,2H3

InChI Key

AGQJDIDJKSFVTC-UHFFFAOYSA-N

SMILES

CN1C2=C(C3=CC=CC=C31)C(=O)C(=C)CC2

Synonyms

1,2,3,4-Tetrahydro-9-methyl-3-methylene-9H-carbazol-4-one;

Canonical SMILES

CN1C2=C(C3=CC=CC=C31)C(=O)C(=C)CC2

Intermediate for Ondansetron Synthesis

1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (THMK) is a chemical compound that serves as a key intermediate in the synthesis of Ondansetron, a medication used to prevent and treat nausea and vomiting []. Several patents describe processes for preparing THMK as a precursor to Ondansetron [, ]. These processes typically involve reacting 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one with formaldehyde under acidic conditions [].

1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one is a chemical compound with the molecular formula C₁₄H₁₃N₁O. It features a carbazole structure, which is characterized by a fused ring system that includes an indole moiety. This compound is primarily recognized for its potential pharmacological applications and unique structural properties.

The synthesis of 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one typically involves the reaction of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one with formaldehyde in the presence of a mineral acid such as hydrochloric acid. The process can be conducted in an aprotic solvent like dimethylformamide. This reaction yields the target compound with efficiencies often exceeding 60% .

Research indicates that 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one exhibits notable biological activities. It has been studied for its potential as an anti-cancer agent and may possess neuroprotective properties. Its interaction with various biological targets suggests a role in modulating pathways relevant to cell survival and apoptosis.

The primary synthesis method involves:

  • Starting Material: The synthesis begins with 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one.
  • Reagents: The reaction utilizes formaldehyde (preferably paraformaldehyde) and hydrochloric acid as the mineral acid catalyst.
  • Solvent: Dimethylformamide serves as the aprotic solvent.
  • Procedure: The reaction is performed under controlled conditions to ensure high yield and purity of the final product .

1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one finds applications in various fields:

  • Pharmaceuticals: It is investigated for its potential therapeutic effects in treating cancer and neurodegenerative diseases.
  • Chemical Research: Used as a reference compound in studies evaluating similar chemical structures.

Interaction studies of 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one have focused on its binding affinity to specific biological targets. Preliminary data suggest that it may interact with receptors involved in neurotransmission and cell signaling pathways. Further research is required to elucidate its mechanism of action and potential side effects.

Several compounds share structural similarities with 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
1-MethylcarbazoleMethyl group on carbazoleKnown for its anti-cancer properties
9-MethylcarbazoleMethyl group at position 9Exhibits distinct pharmacological activity
1,2-DihydrocarbazoleDihydrogenated form of carbazoleLess stable than tetrahydro derivatives
1-HydroxycarbazoleHydroxyl group on carbazolePotentially more polar and reactive

These compounds are similar in structure but differ in their functional groups or saturation levels, which can significantly influence their biological activities and chemical reactivity.

XLogP3

2.7

UNII

098F00IT8F

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

99614-64-9

Wikipedia

1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one

Dates

Last modified: 08-15-2023

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